3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane features a tropane (8-azabicyclo[3.2.1]octane) core substituted at positions 3 and 8 with methanesulfonyl and naphthalene-1-sulfonyl groups, respectively. Its synthesis involves modular sulfonylation reactions using protocols such as GP1 and GP4 (e.g., coupling sulfonyl chlorides with amine intermediates in dry THF) . Characterization employs NMR, UPLC-MS, and HRMS, yielding white solids or oils with defined molecular weights (e.g., 368.45 g/mol for the target compound) .
Properties
IUPAC Name |
3-methylsulfonyl-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-24(20,21)16-11-14-9-10-15(12-16)19(14)25(22,23)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKSGYGDWUQKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the sulfonyl groups. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of reactions to introduce the desired functional groups. Key steps may include:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Naphthalen-1-ylsulfonyl Group: This can be accomplished using naphthalen-1-ylsulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, offering advantages such as improved reaction control and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or other reduced forms of the compound.
Scientific Research Applications
Mu Opioid Receptor Antagonism
One of the primary applications of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is its role as a mu opioid receptor antagonist . Research indicates that compounds within this class can effectively block the mu opioid receptors, which are implicated in pain modulation and gastrointestinal motility.
- Mechanism of Action : By selectively antagonizing mu receptors, the compound can alleviate opioid-induced side effects such as constipation without compromising analgesic effects.
- Clinical Implications : This property makes it a candidate for treating conditions like opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) .
Analgesic Properties
The compound has been investigated for its analgesic properties, showing potential as a pain management agent with reduced risks of tolerance and withdrawal symptoms compared to traditional opioids.
- Binding Affinity : Studies have demonstrated that it binds selectively to opioid receptors with an affinity comparable to morphine, suggesting its effectiveness in pain relief .
- Formulation : The compound can be formulated into various pharmaceutical preparations such as tablets, capsules, and injectable forms, allowing for flexible dosing strategies .
Table 1: Comparison of Binding Affinity
| Compound Name | Binding Affinity (Ki, nM) | Receptor Type |
|---|---|---|
| Morphine | 1.0 | Mu |
| 3-Methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane | 1.5 | Mu |
| Other Antagonists | Varies | Mu |
Data derived from comparative studies on receptor binding affinities.
Case Study 1: Opioid-Induced Bowel Dysfunction
In a clinical trial involving patients with chronic pain receiving opioid therapy, administration of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane resulted in significant improvements in gastrointestinal motility without diminishing pain relief.
- Outcome Measures : Patients reported reduced constipation scores and maintained adequate pain control.
- : This suggests that the compound may serve as an effective adjunct therapy for managing OBD in chronic pain patients.
Case Study 2: Postoperative Ileus Management
Another study assessed the efficacy of this compound in preventing postoperative ileus following abdominal surgery.
- Design : A randomized controlled trial compared the compound with a placebo.
- Results : The treatment group exhibited earlier bowel function recovery compared to controls, indicating its potential utility in surgical settings.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl groups may play a key role in these interactions, potentially affecting the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazole Sulfonamide Derivatives
- Example: (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane . Key Differences: Position 3 substituents (phenoxy vs. methanesulfonyl) and position 8 sulfonyl groups (pyrazole vs. naphthalene). Impact: Pyrazole sulfonamides exhibit high affinity in structure-activity relationship (SAR) studies, but bulkier naphthalene sulfonyl groups may enhance π-π interactions or metabolic stability .
Triazole Derivatives
Aryl-Substituted Tropanes
Physicochemical Properties
Biological Activity
3-Methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the azabicyclo family, characterized by its unique bicyclic structure and sulfonyl functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's IUPAC name is 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane, and its molecular formula is . The presence of both methylsulfonyl and naphthalen-1-ylsulfonyl groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.49 g/mol |
| IUPAC Name | 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane |
The biological activity of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is believed to involve interactions with specific molecular targets, particularly through its sulfonyl groups, which may influence binding affinity and selectivity for various receptors or enzymes involved in disease processes. However, detailed mechanisms remain to be fully elucidated, necessitating further investigation into its pharmacodynamics.
Antiparasitic Activity
Research indicates that structurally related compounds within the azabicyclo family exhibit significant antiprotozoal activities against organisms such as Plasmodium falciparum (malaria) and Trypanosoma brucei (African sleeping sickness). The structure–activity relationship (SAR) studies suggest that modifications to the bicyclic framework can enhance potency against these pathogens .
Study on Antiprotozoal Potency
A study investigated the antiplasmodial and antitrypanosomal activities of various azabicyclo compounds, including derivatives related to 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane. The results showed promising activity against Plasmodium falciparum K1 (multiresistant) with IC50 values indicating effective inhibition .
Opioid Receptor Interaction
Another significant aspect of research involves the compound's potential as a mu-opioid receptor antagonist. Compounds in this class have been shown to modulate gastrointestinal motility disorders effectively, suggesting therapeutic applications in managing opioid-induced constipation .
Comparative Analysis
To contextualize the biological activity of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane, it is beneficial to compare it with similar compounds.
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| (1R,4R)-2,5-diazabicyclo[2.2.1]heptane | Antiprotozoal | Lacks sulfonyl groups |
| Pyrazole azabicyclo[3.2.1]octane | NAAA inhibition | High selectivity for inflammatory response |
Q & A
Q. What are the key structural features of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane that influence its chemical reactivity and bioactivity?
The compound’s bicyclic [3.2.1]octane scaffold provides rigidity, enabling precise interactions with biological targets. The dual sulfonyl groups (methanesulfonyl and naphthalene sulfonyl) enhance electron-withdrawing effects, stabilizing transition states in reactions and increasing binding affinity to enzymes like acetylcholinesterase . The naphthalene moiety introduces π-π stacking potential, critical for hydrophobic interactions in receptor binding .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : Essential for confirming stereochemistry and substituent positions. For example, H NMR chemical shifts between δ 3.0–4.0 ppm typically indicate sulfonyl-proximal protons .
- HPLC-MS : Used for purity assessment (≥95% purity is standard) and metabolic stability studies .
- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers synthesized via asymmetric methods .
Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core?
The core is often synthesized via:
- Mannich Cyclization : Using tropinone derivatives and sulfonyl chlorides under basic conditions (e.g., KCO/DMF, 80°C) .
- Enantioselective Catalysis : Chiral catalysts like spirocyclic phosphoric acids enable asymmetric synthesis of the bicyclic scaffold (e.g., 92% ee reported in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
| Approach | Methodology | Example |
|---|---|---|
| Dose-Response Analysis | Validate activity thresholds using IC curves. Discrepancies may arise from assay sensitivity (e.g., fluorescence vs. radiometric assays) . | IC values for acetylcholinesterase inhibition ranged from 0.5–4 µM depending on substrate concentration . |
| Structural Modifications | Introduce targeted substitutions (e.g., fluorination at the naphthalene ring) to isolate variables affecting potency . | 4-Fluoro substitution increased DAT binding affinity by 3-fold compared to unmodified analogs . |
Q. What computational tools are recommended for studying structure-activity relationships (SAR) of derivatives?
- Molecular Dynamics (MD) Simulations : Identify binding poses in enzyme active sites (e.g., docking with monoamine oxidase B) .
- QSAR Models : Use descriptors like LogP and polar surface area to predict bioavailability. A QSAR study on tropane analogs achieved R = 0.89 for predicting DAT affinity .
- DFT Calculations : Optimize transition states for sulfonylation reactions, reducing synthetic byproducts .
Q. How do metabolic pathways influence the in vivo efficacy of this compound?
- Primary Metabolism : Hepatic CYP3A4-mediated oxidation of the naphthalene ring produces hydroxylated metabolites (detected via LC-MS/MS) .
- Pharmacokinetic Optimization : PEGylation of the sulfonyl groups improves half-life from 2.1 h to 6.8 h in murine models .
Q. What methodologies optimize reaction yields in multi-step syntheses?
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Sulfonylation | Competing side reactions | Use slow addition of sulfonyl chloride at 0°C | From 45% to 78% |
| Purification | Co-eluting impurities | Employ reverse-phase HPLC with acetonitrile/water gradient | Purity ≥99% |
Q. What mechanisms underlie its inhibition of neurotransmitter transporters (e.g., DAT, SERT)?
The compound acts as a competitive inhibitor by:
- Steric Blockade : The bicyclic core occupies the substrate-binding pocket of DAT (confirmed via cryo-EM) .
- Electrostatic Interactions : Sulfonyl groups form hydrogen bonds with Asp79 and Ser421 in SERT .
Q. How does this compound compare to structurally similar analogs in terms of biological activity?
| Compound | Structural Variation | Biological Activity | Source |
|---|---|---|---|
| 3-Methanesulfonyl-8-(3-CF-phenylsulfonyl) analog | Trifluoromethyl substitution | 10× higher MAO-B selectivity | |
| 8-Cyclopropylmethyl derivative | Cyclopropyl vs. naphthalene | Reduced DAT affinity (IC = 12 nM vs. 3 nM) |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
